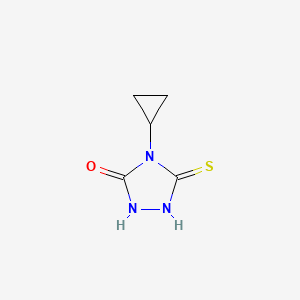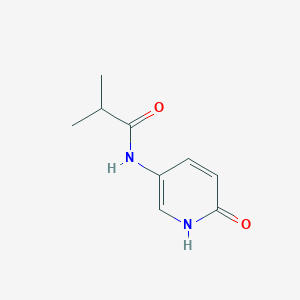
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the 4-Fluorobenzoyl Group: This step often involves the acylation of the piperidine ring using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorobenzoyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the biological activity of fluorinated piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also interact with biological membranes, affecting their properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Fluorobenzoyl Chloride: Used as a reagent in the synthesis of fluorinated compounds.
Piperidine-3-carboxylic Acid: A piperidine derivative with a carboxylic acid group.
Uniqueness
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid is unique due to the combination of the fluorobenzoyl group and the piperidine ring, which imparts specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Propriétés
IUPAC Name |
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
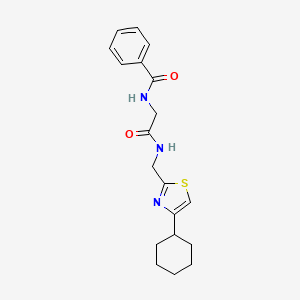
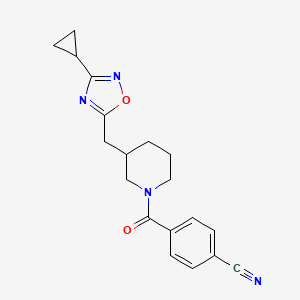

![2-Methyl-4-[(methylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2741133.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2741134.png)
![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)
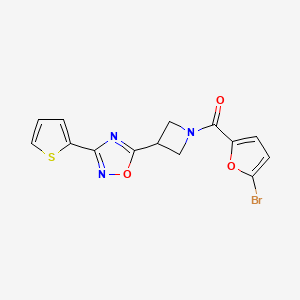
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2741139.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2741143.png)
![N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2741144.png)
